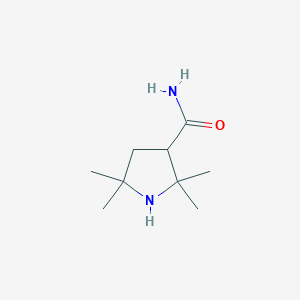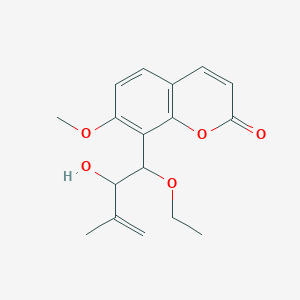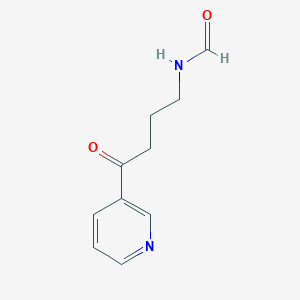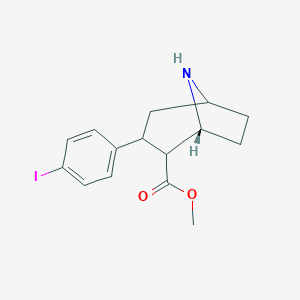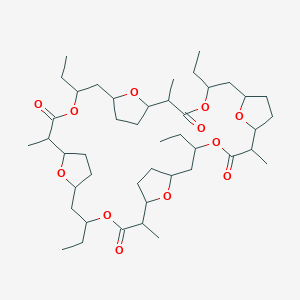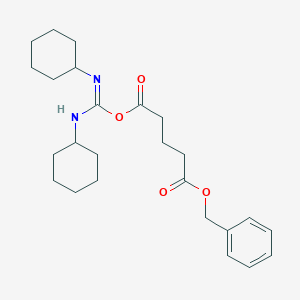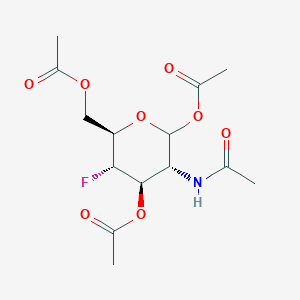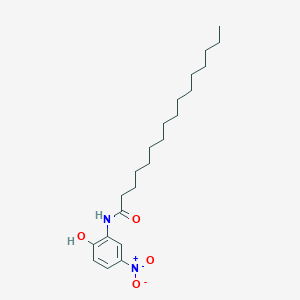![molecular formula C45H51KN4O14S2 B016052 Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate CAS No. 252255-42-8](/img/structure/B16052.png)
Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate
Übersicht
Beschreibung
The compound belongs to a class of organic molecules with intricate structures and a broad spectrum of potential applications, including pharmaceuticals, materials science, and chemical research. Its synthesis and analysis are critical for understanding its properties and applications.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up to the target compound through a series of chemical transformations. For example, reactions involving pyridine and potassium carbonate can lead to novel derivatives of Meldrum’s Acid, showcasing the diversity of chemical reactions possible with potassium-containing compounds (Kuhn, Al-Sheikh, & Steimann, 2003).
Molecular Structure Analysis
The molecular structure of complex organic compounds is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods can reveal the arrangement of atoms within a molecule and provide insights into its geometry, conformation, and electronic structure. For instance, the crystal structure analysis of related potassium salts can inform on coordination environments and molecular conformations (Haines & Hughes, 2012).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its molecular structure. It can participate in various chemical reactions, forming new compounds with different properties. Research on similar molecules has explored reactions with potassium hydrogen sulfide and the synthesis of sulfonated derivatives, indicating the wide range of chemical transformations possible (Moshchitskii, Zalesskii, & Pavlenko, 1974).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are essential for its practical applications. These properties depend on the molecule's structure and composition. Studies on related compounds provide insights into how structural features influence physical properties (Jones, Knight, & Hibbs, 2001).
Chemical Properties Analysis
A compound's chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for its application in synthesis and technology. For example, the reactivity of sulfonamides and their potential biological activity highlight the importance of understanding chemical properties for developing new pharmaceuticals and materials (Brzozowski, Sa̧czewski, & Sławiński, 2008).
Wissenschaftliche Forschungsanwendungen
Photoreaction Studies
The photoisomerization of trans-10b,10c-dimethyl-10b,10c-dihydropyrene and its derivatives, including potassium sulfonate derivatives, has been studied in various solvents. These studies help understand the behavior of these compounds under light exposure, which is essential in fields like photochemistry and material sciences (Cerfontain et al., 1997).
Synthesis of Coupling Agents
Efficient synthesis methods have been developed for heterobifunctional coupling agents, including those with pyrrolidinyl groups. These agents are crucial for chemoselective conjugation in proteins and enzymes, indicating their importance in biochemistry and pharmaceutical sciences (Reddy et al., 2005).
Herbicidal Activity
The synthesis of compounds like Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, related to the chemical structure , has been explored. These compounds have shown herbicidal activity, suggesting potential applications in agriculture (Waghmare et al., 2013).
Material Science and Chemistry
Studies have been conducted on reactions of formaldehyde with methylene compounds, contributing to our understanding of chemical reactions and product formation, which are fundamental in material science and synthetic chemistry (Kennedy & McMurry, 1969).
Carbohydrate Research
Research into the preparation of compounds like potassium 6-deoxy-6-C-sulfonato-d-glucopyranose has implications for carbohydrate chemistry and potential applications in pharmaceuticals (Roy & Hewlins, 1998).
Surface Modification for Biomolecule Immobilization
Studies have optimized surfaces with nanoscale holes for biomolecule immobilization, using compounds like sodium (1-{[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate). This is significant in biotechnology and sensor development (Gopinath et al., 2010).
Eigenschaften
IUPAC Name |
potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H52N4O14S2.K/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53;/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBBXRFVUWPWJZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H51KN4O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 4188039 | |
CAS RN |
252255-42-8 | |
| Record name | 3H-Indolium, 1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3,3-dimethyl-5-sulfo-, inner salt, potassium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



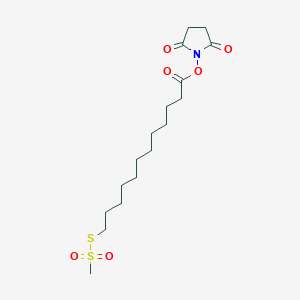
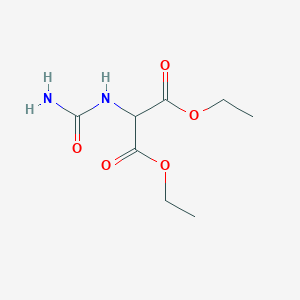
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)

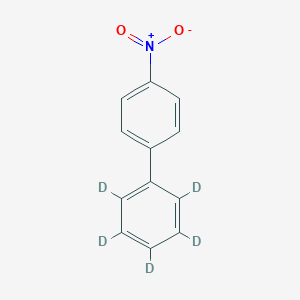
![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
